4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate
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Overview
Description
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butylamino group, a methoxyphenyl group, and an acetate group. Its chemical properties make it a valuable substance for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl acetate with butylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product . The use of microreactors also enhances the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The butylamino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- Salbutamol
- Pirbuterol acetate
Uniqueness
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
487028-52-4 |
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Molecular Formula |
C16H21NO4 |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
[4-[3-(butylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H21NO4/c1-4-5-10-17-16(19)9-7-13-6-8-14(21-12(2)18)15(11-13)20-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,19) |
InChI Key |
PAYBDVPWSZUTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)OC |
Origin of Product |
United States |
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